Home > Products > Building Blocks P9701 > 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one
2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one - 1215295-97-8

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Catalog Number: EVT-1444959
CAS Number: 1215295-97-8
Molecular Formula: C6H6N4O
Molecular Weight: 150.141
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Trifluoromethyl-substituted pyrazolo[1,5-d][1,2,4]triazin-7-ones

  • Compound Description: This class of compounds is formed as a result of a [3+2] dipolar cycloaddition reaction between 3-trifluoromethyl-4-diazopyrazolinones and dimethyl acetylenedicarboxylates. This reaction is followed by a rearrangement of the initially formed spiro 3H-pyrazole adducts. []

3-Trifluoromethyl furo[2,3-c]pyrazoles

  • Compound Description: These compounds are synthesized by heating 3-trifluoromethyl-4-diazopyrazolinones to 160°C in dichlorobenzene (o-DCB) in the presence of dimethyl acetylenedicarboxylates. The reaction involves nitrogen loss from the diazopyrazolinone followed by reaction with the acetylenedicarboxylate. []

5-Substituted 2-Amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones

  • Compound Description: This family of compounds is synthesized by reacting N-triazolide imidates with 1,2,4-triazole-3,5-diamine. This reaction is regioselective, primarily yielding the desired 5-substituted products. [, ]
Overview

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one is a heterocyclic compound belonging to the class of pyrazolotriazines. This compound features a unique fused ring structure that incorporates both a pyrazole and a triazine ring. The presence of a methyl group at the 2-position and a keto group at the 7-position are significant characteristics that define its chemical identity. This compound has garnered attention in biochemical research due to its potential as an enzyme inhibitor, particularly against cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation.

Source and Classification

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can be synthesized from various precursors, including 3-amino-1H-pyrazole and formamide under specific catalytic conditions. It is classified as a heterocyclic compound due to its structure comprising multiple rings with nitrogen atoms. This classification places it among other important compounds used in medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one typically involves cyclization reactions. A common method includes the reaction of 3-amino-1H-pyrazole with formamide in the presence of a catalyst. The reaction is generally carried out under reflux conditions, which facilitates the formation of the desired product through cyclization.

Technical Details

In an industrial context, optimizing reaction conditions is essential to achieve high yields and purity. Techniques such as continuous flow reactors may be employed to enhance control over parameters like temperature and pressure. Following synthesis, purification methods such as recrystallization or chromatography are often utilized to isolate the final product effectively.

Molecular Structure Analysis

Structure

The molecular structure of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can be represented as follows:

  • Chemical Formula: C6H6N4O
  • Molecular Weight: 150.14 g/mol

The structure features a fused pyrazole and triazine system with specific substituents that influence its chemical behavior and biological activity.

Data

The compound's structural data includes bond lengths and angles that can be determined through techniques such as X-ray crystallography or NMR spectroscopy. These analyses provide insight into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one can participate in various chemical reactions:

  • Oxidation: Can introduce additional functional groups.
  • Reduction: The keto group may be converted to a hydroxyl group.
  • Substitution: The methyl group at the 2-position can undergo nucleophilic substitution.

Technical Details

Common reagents for these reactions include:

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines or thiols under basic conditions.

The products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

Process

The mechanism of action for 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one primarily involves its interaction with cyclin-dependent kinase 2. The compound binds directly to the active site of this enzyme, forming hydrogen bonds with key amino acid residues such as Leu83. This binding inhibits the enzyme's activity, thereby affecting cell cycle progression in cancer cells.

Data

Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) due to its inhibitory effects on cell cycle regulators .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

The chemical properties include reactivity patterns typical for heterocyclic compounds. These properties are influenced by the electron-withdrawing nature of the keto group and the electron-donating effects of the methyl group.

Relevant analyses often involve spectroscopic techniques such as NMR and mass spectrometry to confirm identity and purity post-synthesis .

Applications

Scientific Uses

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one has promising applications in medicinal chemistry due to its role as an enzyme inhibitor. Its potential therapeutic uses include:

  • Development of anticancer agents targeting cyclin-dependent kinases.
  • Exploration in biochemical pathways related to cell cycle regulation.

Additionally, this compound serves as a building block for synthesizing more complex heterocyclic compounds that may exhibit various biological activities .

Introduction to Pyrazolo-Triazine Heterocyclic Systems

Historical Evolution of Fused Heterocyclic Compounds with s-Triazine Rings

The systematic exploration of s-triazine-based heterocycles began in earnest during the 1960s–1980s, when pioneering synthetic methodologies enabled access to complex fused architectures. Early research focused predominantly on linearly annulated systems like pyrimido[1,2-a][1,3,5]triazines, where foundational crystallographic studies revealed planar structures stabilized by intramolecular hydrogen bonding – a feature later recognized as critical for biological interactions [3]. The 1990s witnessed a paradigm shift toward angularly fused systems, including pyrazolo-triazines, driven by their structural mimicry of purine nucleobases. This period saw the development of efficient ring-closure strategies, notably:

  • Diazotization-cyclization of 5-aminopyrazole precursors
  • Transition-metal catalyzed annulations
  • Multi-component condensations

These methodologies overcame earlier synthetic limitations that hampered exploration of pyrazolo[1,5-d][1,2,4]triazinones, setting the stage for targeted derivatization. The structural complexity inherent to these systems was underscored by crystallographic analyses confirming significant π-electron delocalization extending across the triazine and pyrazole rings, creating electron-rich domains exploitable for molecular recognition [3] [8].

Structural Significance of Pyrazolo[1,5-d][1,2,4]triazin-7(6H)-one Scaffolds in Medicinal Chemistry

The 2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one scaffold exhibits distinctive physicochemical properties that confer exceptional versatility in drug design. Its bicyclic framework combines the hydrogen-bonding capacity of the triazinone moiety with the hydrophobic character of the methyl-substituted pyrazole, creating an amphiphilic pharmacophore. Key structural parameters include:

Table 1: Fundamental Properties of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one

PropertyValue
CAS Registry Number40535-06-6
Molecular FormulaC₆H₆N₄O
Molecular Weight150.14 g/mol
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1
Topological Polar Surface Area63.05 Ų
logP (Calculated)-0.27
SMILES NotationO=C1C2=CC(C)=NN2C=NN1

Notably, the molecule adopts near-perfect planarity with torsion angles <5°, facilitating π-stacking interactions with biological targets. Intramolecular hydrogen bonding between N3-H and the carbonyl oxygen (N-H···O=C, ~2.5Å) enhances rigidity and membrane permeability [3] [8]. These features enable precise engagement with enzyme binding pockets, particularly kinases and adenosine receptors. For example:

  • Kinase Inhibition: The scaffold serves as a purine isostere in CDK inhibitors, where the triazinone carbonyl mimics adenine's N1 hydrogen-bonding interface [7] [8]
  • Adenosine Receptor Antagonism: Derivatives like ZM241385 exploit the planar framework for π-stacking in the A₂A receptor binding cleft [2]

Role of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one in Advancing Heterocyclic Chemistry Research

This scaffold has catalyzed innovations across three research domains:

Synthetic Methodology Development:The lithiation-anionic rearrangement strategy enables regioselective functionalization at C3, C5, and C8 positions. As demonstrated by RFBR-funded research, (3-tert-butyl-4-R-1-R¹-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-yl)lithiums undergo ring contraction to pyrazolo[1,5-a][1,3,5]triazines with perfluoroalkyl substituents (yields 77-90%) – a transformation critical for introducing metabolic stability-enhancing fluorinated groups . Recent advances include:

  • Transition metal-catalyzed C-H activation for direct arylation
  • Microwave-assisted cyclocondensations reducing reaction times from hours to minutes

Table 2: Emerging Applications in Targeted Therapeutics

Therapeutic AreaMolecular TargetKey Structural ModificationActivity
OncologyCDK7/CDK9C3-(N-Methylpiperidinyl)oxyIC₅₀ = 7.7 nM
NeuroinflammationP2X7 ReceptorC8-Isopropyl with benzylamino at C5IC₅₀ = 7.7 nM
Immuno-oncologyCK2 KinaseMacrocyclization at C3 and C5Improved cellular permeability

Medicinal Chemistry Applications:The methyl group at C2 serves as a versatile synthetic handle for further elaboration. Patent US11186576B2 details C3-(piperidinyloxy) derivatives exhibiting dual CDK7/CDK9 inhibition (IC₅₀ ≤ 10 nM), crucial for transcriptional regulation in hematologic malignancies [7]. Similarly, P2X7 antagonists bearing 2-methylpyrazolo[1,5-d][1,2,4]triazinones demonstrate high blood-brain barrier penetration, enabling exploration in neuroinflammatory disorders [6].

Computational Chemistry:Molecular docking studies reveal the carbonyl oxygen forms conserved hydrogen bonds with kinase hinge regions (e.g., CDK2: Glu81, Leu83), while the methyl group occupies a hydrophobic subpocket. QSAR models correlate C8 lipophilic substituents with enhanced A₃ adenosine receptor affinity (R² = 0.89) [2] [8]. These insights guide rational design of next-generation inhibitors targeting resistance-conferring mutations.

Properties

CAS Number

1215295-97-8

Product Name

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

IUPAC Name

2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one

Molecular Formula

C6H6N4O

Molecular Weight

150.141

InChI

InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)

InChI Key

VKMRAAUOBWABLR-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1)C=NNC2=O

Synonyms

2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one(SALTDATA: FREE)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.